The compound 6-[(2,4-dichlorophenyl)methyl]-3-(4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has gained attention for its potential pharmacological applications. This compound features a triazole ring fused to a pyrimidine structure, making it a subject of interest in medicinal chemistry due to its bioactive properties.
Chemically, this compound can be classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of triazolopyrimidines, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 6-[(2,4-dichlorophenyl)methyl]-3-(4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can be achieved through several methods. One effective approach involves a multi-step synthetic pathway starting from readily available precursors.
Technical details regarding specific reagents and conditions can vary based on the chosen synthetic pathway but generally include solvents like dimethylformamide and catalysts such as zinc chloride or copper salts .
The molecular structure of 6-[(2,4-dichlorophenyl)methyl]-3-(4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can be represented as follows:
The structure consists of a triazole ring fused to a pyrimidine system with substituents that enhance its pharmacological profile.
Structural data can be obtained from spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming the identity and purity of the synthesized compound.
The compound undergoes various chemical reactions that are crucial for its biological activity:
Technical details regarding these reactions often involve specific conditions such as temperature control and solvent choice to optimize yields .
The mechanism of action for 6-[(2,4-dichlorophenyl)methyl]-3-(4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is primarily linked to its interaction with biological targets such as enzymes or receptors involved in inflammatory pathways.
Data from pharmacological studies indicate that the half-maximal inhibitory concentration (IC50) values for COX inhibition are within a range that suggests significant bioactivity .
Relevant data from studies indicate that these properties contribute significantly to the compound's usability in various applications .
6-[(2,4-dichlorophenyl)methyl]-3-(4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has potential applications in several scientific fields:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: